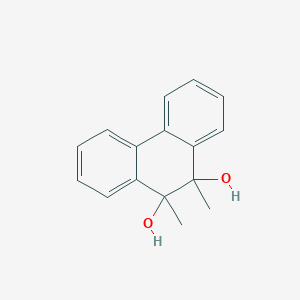
9,10-Dimethylphenanthrene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethylphenanthrene-9,10-diol is a chemical compound with the molecular formula C16H16O2 It is a derivative of phenanthrene, characterized by the presence of two methyl groups and two hydroxyl groups at the 9 and 10 positions of the phenanthrene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethylphenanthrene-9,10-diol typically involves the oxidation of 9,10-dimethylphenanthrene. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective oxidation of the methyl groups to hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The choice of solvent, temperature control, and purification methods are crucial to obtaining a high-purity product suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, alcohols, bases.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Esters, ethers.
科学的研究の応用
9,10-Dimethylphenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dimethylphenanthrene-9,10-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
類似化合物との比較
Phenanthrene: The parent compound without the methyl and hydroxyl groups.
9,10-Dimethylphenanthrene: Lacks the hydroxyl groups present in 9,10-Dimethylphenanthrene-9,10-diol.
9,10-Phenanthraquinone: An oxidized derivative with quinone groups at the 9 and 10 positions.
Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity
特性
CAS番号 |
7251-51-6 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
9,10-dimethylphenanthrene-9,10-diol |
InChI |
InChI=1S/C16H16O2/c1-15(17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15,2)18/h3-10,17-18H,1-2H3 |
InChIキー |
PVSIBGSXKKPZNX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C3C1(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


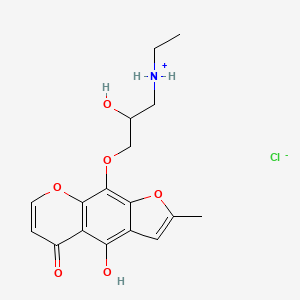
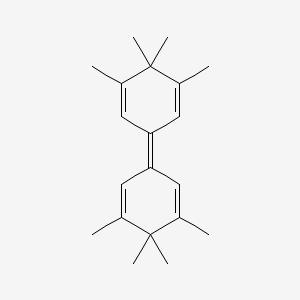

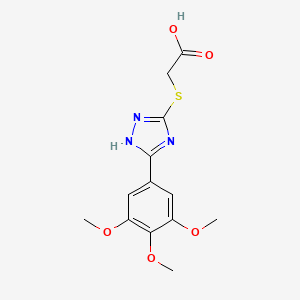
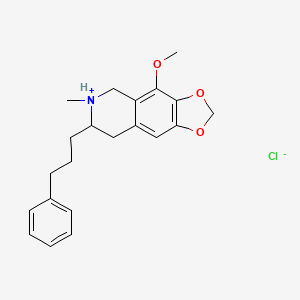
![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)
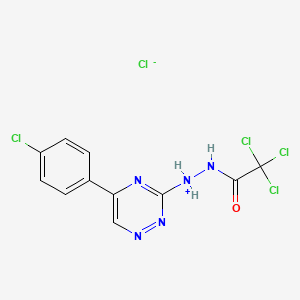
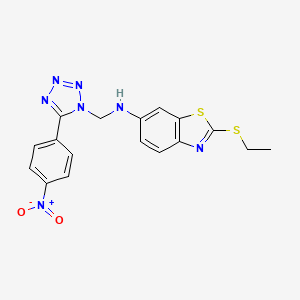

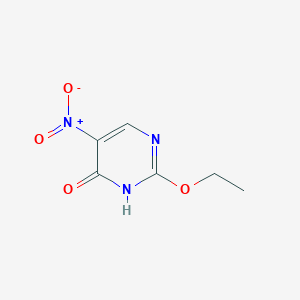
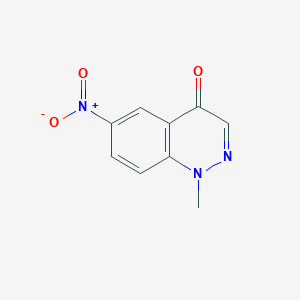
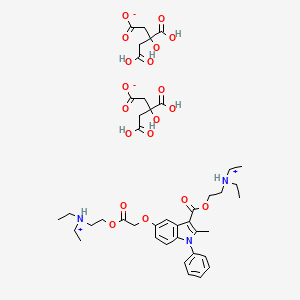

![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
